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This document provides detailed application notes and protocols for the engineering of the
neoantimycin biosynthetic pathway to generate novel analogs. Neoantimycins are a class of
15-membered ring depsipeptides with promising anticancer activities.[1] By manipulating the
biosynthetic gene cluster (BGC) of these natural products, it is possible to create a diverse
range of new compounds with potentially improved therapeutic properties.

Introduction to Neoantimycin Biosynthesis

Neoantimycins are assembled by a hybrid non-ribosomal peptide synthetase/polyketide
synthase (NRPS/PKS) machinery.[1][2] The biosynthetic gene cluster, designated as nat,
contains the genes encoding the necessary enzymes for the production of the core structure
and its subsequent modifications. Understanding the function of each gene and enzyme is
crucial for the rational design of novel analogs. The core structure is initiated with 3-
formamidosalicylate (3-FAS).[1] Genetic engineering efforts often focus on the heterologous
expression of the nat BGC in a genetically tractable host, such as various Streptomyces
species, to facilitate manipulation and increase production yields.[2][3]

Experimental Workflows
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The generation of novel neoantimycin analogs involves a multi-step process, from the initial
cloning of the biosynthetic gene cluster to the analysis of the final products.

Pathway Engineering
BGC Cloning
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Caption: General experimental workflow for engineering the neoantimycin biosynthetic
pathway.

Key Experimental Protocols

Cosmid Library Construction from Streptomyces
Genomic DNA

This protocol outlines the steps for creating a cosmid library to clone the large neoantimycin
BGC.

Materials:

o Streptomyces strain containing the neoantimycin BGC
e TSB (Tryptic Soy Broth) medium

e Lysozyme solution (20 mg/mL in TE buffer)

e Proteinase K solution (20 mg/mL in TE buffer)

e Phenol:chloroform:isoamyl alcohol (25:24:1)
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* Isopropanol

e 70% Ethanol

e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e Sau3Al restriction enzyme and buffer

o Cosmid vector (e.g., pLAFR3) linearized with BamHI and dephosphorylated

o T4 DNA Ligase and buffer

o Gigapack Il XL packaging extract

e E. coli host strain (e.g., XL1-Blue MR)

e LB agar plates with appropriate antibiotics

Protocol:

e Genomic DNA Isolation:

1. Inoculate a 100 mL TSB culture with the Streptomyces strain and grow for 2-5 days at
28°C with shaking.[4]

2. Harvest mycelia by centrifugation at 2000 x g for 10 minutes.[4]

3. Resuspend the pellet in TE buffer with lysozyme and incubate at 37°C for 1-2 hours.

4. Add Proteinase K and SDS to final concentrations of 100 pg/mL and 1% (w/v) respectively,
and incubate at 55°C for 2 hours.

5. Perform phenol:chloroform extractions until the agueous phase is clear, followed by a
chloroform extraction.

6. Precipitate the DNA with 0.6 volumes of isopropanol, wash with 70% ethanol, and
resuspend in TE buffer. The DNA should be of high molecular weight (>150 kb).[5]

o Partial Digestion of Genomic DNA:
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1. Set up analytical digests with varying concentrations of Sau3Al to determine the optimal
conditions for generating fragments in the 30-40 kb range.

2. Perform a preparative scale digestion using the optimized conditions.

3. Separate the digested DNA on a 0.5% agarose gel and excise the gel slice containing
fragments of the desired size.

4. Purify the DNA from the agarose gel.
 Ligation and Packaging:

1. Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using
T4 DNA Ligase.

2. Package the ligation reaction into lambda phage particles using a commercial packaging
extract according to the manufacturer's protocol.[4]

e Transduction and Library Plating:
1. Transduce the packaged cosmids into an appropriate E. coli host strain.

2. Plate the transduced cells on LB agar plates containing the appropriate antibiotic for the
cosmid vector.[4]

3. Incubate at 37°C overnight. Individual colonies represent clones from the cosmid library.

Heterologous Expression and CRISPR/Cas9-Mediated
Gene Editing in Streptomyces albus

This protocol describes the introduction of the neoantimycin BGC into S. albus and
subsequent gene editing using the CRISPR/Cas9 system.

Materials:
o Cosmid(s) containing the neoantimycin BGC

e E. coli ET12567/pUZ8002 donor strain
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Streptomyces albus J1074 recipient strain

pCRISPomyces-2 plasmid

MS (Mannitol Soya flour) agar plates

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

Reagents for Golden Gate assembly and Gibson Assembly

Protocol:

 Intergeneric Conjugation:

1. Transform the neoantimycin BGC-containing cosmid into the E. coli donor strain.

2. Grow the E. coli donor strain in LB with appropriate antibiotics to an OD600 of 0.4-0.6.
3. Wash the E. coli cells twice with LB to remove antibiotics.

4. Prepare a spore suspension of the S. albus recipient strain.

5. Mix 500 pL of the E. coli culture with 500 pL of the S. albus spore suspension.

6. Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

7. Overlay the plates with water containing the appropriate antibiotics to select for
exconjugants.[6]

e CRISPR/Cas9 Plasmid Construction:

1. Design a specific guide RNA (gRNA) targeting the gene of interest within the
neoantimycin BGC.

2. Anneal complementary oligos encoding the gRNA spacer.

3. Clone the annealed gRNA into the pCRISPomyces-2 vector using Golden Gate assembly.
[7]
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4. Design and amplify homology arms (approx. 1-2 kb) flanking the target region for deletion
or modification.

5. Linearize the pCRISPomyces-2 vector containing the gRNA.

6. Assemble the homology arms into the linearized vector using Gibson Assembly.[7]

e Gene Editing in S. albus:

1. Introduce the final CRISPR/Cas9 construct into the S. albus strain heterologously
expressing the neoantimycin BGC via conjugation as described above.

2. Select for exconjugants on MS agar with appropriate antibiotics.

3. Isolate genomic DNA from apramycin-resistant colonies and verify the desired mutation by
PCR and sequencing.

Analysis of Neoantimycin Analogs by HPLC-MS

This protocol details the extraction and analysis of heoantimycins from fermentation cultures.
Materials:

o Fermentation culture of the engineered Streptomyces strain

o Ethyl acetate

e Methanol

e Formic acid

e HPLC system with a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 50 mm x 2.1 mm,
1.8 um)[2]

o Mass spectrometer (e.g., Agilent 6460 triple quadrupole)[2]
Protocol:

o Extraction:
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1. Extract the whole fermentation broth (e.g., 50 mL) three times with an equal volume of
ethyl acetate.

2. Combine the organic layers and evaporate to dryness under reduced pressure.

3. Redissolve the crude extract in a small volume of methanol for HPLC-MS analysis.

e HPLC-MS Analysis:
1. Column: Waters ACQUITY UPLC HSS T3 (50 mm x 2.1 mm, 1.8 um).[2]
2. Mobile Phase A: Water with 0.1% formic acid.[2]
3. Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

4. Gradient: A typical gradient could be a linear increase from 60% to 95% B over 4 minutes,
followed by a hold at 95% B for 1 minute.[2]

5. Flow Rate: 0.3 mL/min.[2]
6. Injection Volume: 5-10 pL.

7. Detection: Monitor at relevant UV wavelengths (e.g., 254 nm and 320 nm) and by mass

spectrometry in positive ion mode.[2]

8. MS Parameters (example): Gas temperature 315°C, nebulizer pressure 45 psi, sheath gas
temperature 300°C, capillary voltage 4 kV, nozzle voltage 500 V.[2]

Quantitative Data on Neoantimycin Analog
Production

The following table summarizes reported production titers for neoantimycin and its analogs
from various engineered strains.
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Strain Compound Titer (mgl/L) Reference
S. albus J1074 with ) )
Unantimycin B ~6.3 [2]

heterologous BGC
S. albus AnatO with 3- ] )

) Unantimycin B 12.8+2.6 [2]
HBA feeding
S. albus AnatO
overexpressing nat- Unantimycin B 25.7+3.1 [9]
hyg5

Neoantimycin Biosynthetic Pathway

The biosynthesis of neoantimycin is a complex process involving multiple enzymatic steps.

The simplified pathway below illustrates the key stages.
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Caption: Simplified biosynthetic pathway of heoantimycins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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